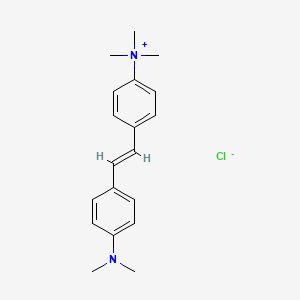
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group and a trimethylbenzenaminium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride typically involves a multi-step process. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction can be employed, where p-dimethylaminovinylbenzene reacts with bromoquinoxalines in the presence of palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride involves its interaction with specific molecular targets. The compound’s dimethylamino group can participate in electron-donating interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST): Known for its efficiency in generating THz waves.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Used as precursors for nonlinear optical chromophores.
Uniqueness
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride stands out due to its unique combination of a dimethylamino group and a trimethylbenzenaminium chloride moiety. This structure imparts distinct electronic properties, making it highly effective in applications such as nonlinear optics and bioimaging.
Propriétés
Numéro CAS |
65201-94-7 |
|---|---|
Formule moléculaire |
C19H25ClN2 |
Poids moléculaire |
316.9 g/mol |
Nom IUPAC |
[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H25N2.ClH/c1-20(2)18-12-8-16(9-13-18)6-7-17-10-14-19(15-11-17)21(3,4)5;/h6-15H,1-5H3;1H/q+1;/p-1/b7-6+; |
Clé InChI |
UOJUBCDCPVCHKQ-UHDJGPCESA-M |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](C)(C)C.[Cl-] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


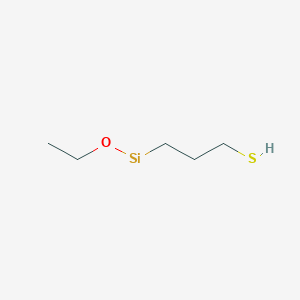
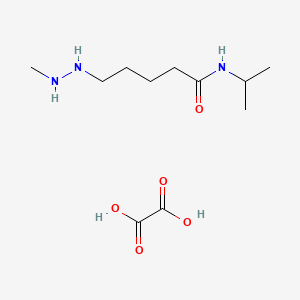
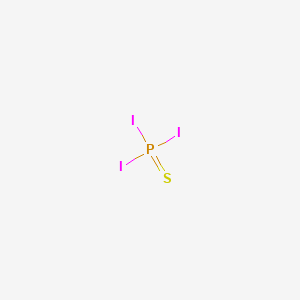
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
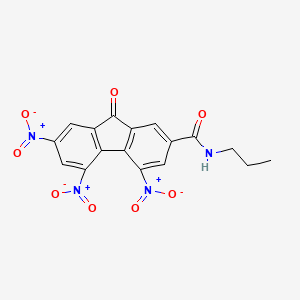


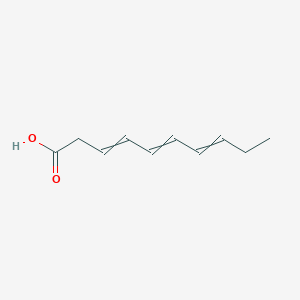
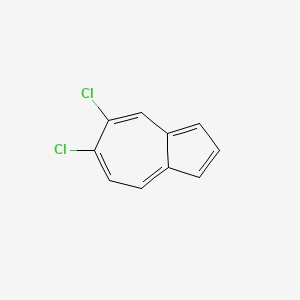


![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
